1-ethyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Overview
Description
1-ethyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with an ethyl group at position 1, a phenyl group at position 6, and a trifluoromethyl group at position 4. The incorporation of the trifluoromethyl group imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. In this method, a boronic acid derivative of the desired phenyl group is coupled with a halogenated pyrazolopyridine precursor in the presence of a palladium catalyst and a base . The reaction conditions typically involve mild temperatures and the use of environmentally benign reagents.
Another approach involves the condensation of trifluoromethyl-substituted 1,3-dicarbonyl compounds with appropriate amines or hydrazines to form the pyrazole ring, followed by cyclization to form the fused pyrazolopyridine structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions and the use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The pyrazole and pyridine rings can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions to facilitate carbon-carbon bond formation.
Nucleophiles: Employed in substitution reactions to replace the trifluoromethyl group.
Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions to modify the oxidation state of the compound.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridines, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Scientific Research Applications
1-ethyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-ethyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to biological targets . The compound may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-(trifluoromethyl)-1H-pyrazole: A structurally similar compound with a pyrazole ring and a trifluoromethyl group, but lacking the fused pyridine ring.
4-trifluoromethylpyridine: A simpler compound with a pyridine ring and a trifluoromethyl group, used as an intermediate in various chemical syntheses.
3,5-bis(trifluoromethyl)phenyl-substituted pyrazole: A compound with two trifluoromethyl groups and a phenyl ring, exhibiting different chemical and biological properties.
Uniqueness
1-ethyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to its fused pyrazolopyridine structure, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability, lipophilicity, and electron-withdrawing capabilities, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-ethyl-6-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3/c1-2-21-14-11(9-19-21)12(15(16,17)18)8-13(20-14)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQYBBVMIQQNHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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